molecular formula C15H17FN2O3 B14463163 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide CAS No. 66064-12-8

2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide

Cat. No.: B14463163
CAS No.: 66064-12-8
M. Wt: 292.30 g/mol
InChI Key: UINWTYFMQZEULO-UHFFFAOYSA-N
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Description

2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide is a synthetic organic compound that belongs to the class of succinimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and in other therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide typically involves the reaction of m-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with morpholine in the presence of a suitable catalyst. The reaction conditions may include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides

    Reduction: Reaction with reducing agents to form reduced derivatives

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its therapeutic potential, particularly in treating neurological disorders

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another anticonvulsant with a similar succinimide structure

    Ethosuximide: Used to treat absence seizures, also a succinimide derivative

    Lamotrigine: A broader-spectrum anticonvulsant with different structural features

Uniqueness

2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds. Its specific fluorine and morpholine substituents could contribute to its distinct pharmacological profile.

Properties

CAS No.

66064-12-8

Molecular Formula

C15H17FN2O3

Molecular Weight

292.30 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H17FN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2

InChI Key

UINWTYFMQZEULO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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